molecular formula C8H9NO2S B1330494 (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid CAS No. 864754-02-9

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid

Cat. No.: B1330494
CAS No.: 864754-02-9
M. Wt: 183.23 g/mol
InChI Key: FAAIBCMHMKYUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as PSPA, is a chemical compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. PSPA is a chiral molecule that belongs to the class of thiol-containing amino acids.

Mechanism of Action

The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is not fully understood. It has been suggested that this compound may act as an antioxidant and protect against oxidative stress. This compound has also been shown to modulate the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, this compound has been reported to interact with certain receptors in the brain, suggesting a potential role in the regulation of neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been reported to improve cognitive function and reduce inflammation. This compound has also been shown to protect against oxidative stress and prevent cell death in certain cell types. Additionally, this compound has been reported to have anti-cancer properties, although further research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid in lab experiments is its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, making it a promising compound for further research. However, one limitation of using this compound is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of pure this compound for experiments.

Future Directions

There are several future directions for research on (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, further research is needed to fully understand the anti-cancer properties of this compound and its potential use in cancer treatment. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves the reaction of pyridine-2-thiol with (S)-2-bromo-propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure this compound. The yield of the synthesis method is reported to be around 50%.

Scientific Research Applications

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a chiral building block in the synthesis of other compounds.

Properties

IUPAC Name

(2S)-2-pyridin-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAIBCMHMKYUAH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)SC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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